molecular formula C38H25N4NaO6S2 B14477543 Dibenzo(a,j)phenazinium, 7-phenyl-5,9-bis(phenylamino)-4,10-disulfo-, inner salt, monosodium salt CAS No. 72379-52-3

Dibenzo(a,j)phenazinium, 7-phenyl-5,9-bis(phenylamino)-4,10-disulfo-, inner salt, monosodium salt

Cat. No.: B14477543
CAS No.: 72379-52-3
M. Wt: 720.8 g/mol
InChI Key: CPVWHNNASBZXKB-UHFFFAOYSA-M
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Description

Dibenzo(a,j)phenazinium, 7-phenyl-5,9-bis(phenylamino)-4,10-disulfo-, inner salt, monosodium salt is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by its phenazinium core, which is substituted with phenyl and phenylamino groups, as well as disulfo groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo(a,j)phenazinium, 7-phenyl-5,9-bis(phenylamino)-4,10-disulfo-, inner salt, monosodium salt typically involves multi-step organic reactions. The process begins with the formation of the phenazinium core, followed by the introduction of phenyl and phenylamino groups through electrophilic aromatic substitution reactions. The disulfo groups are then introduced via sulfonation reactions under controlled conditions. The final step involves the formation of the inner salt and monosodium salt through neutralization reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dibenzo(a,j)phenazinium, 7-phenyl-5,9-bis(phenylamino)-4,10-disulfo-, inner salt, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the phenazinium core to its corresponding dihydro form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenazinium core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro forms of the compound, and various substituted phenazinium derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Dibenzo(a,j)phenazinium, 7-phenyl-5,9-bis(phenylamino)-4,10-disulfo-, inner salt, monosodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Employed in biochemical assays and as a fluorescent probe for detecting specific biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Dibenzo(a,j)phenazinium, 7-phenyl-5,9-bis(phenylamino)-4,10-disulfo-, inner salt, monosodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its function and leading to cell death in cancer cells. It also interacts with microbial cell membranes, causing disruption and leading to antimicrobial effects. The specific pathways involved include oxidative stress induction and inhibition of key metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo(a,j)phenazinium: Lacks the phenyl and phenylamino substitutions.

    Phenazinium derivatives: Various derivatives with different substituents on the phenazinium core.

    Sulfonated phenazinium compounds: Compounds with sulfo groups but different core structures.

Uniqueness

Dibenzo(a,j)phenazinium, 7-phenyl-5,9-bis(phenylamino)-4,10-disulfo-, inner salt, monosodium salt is unique due to its specific combination of phenyl, phenylamino, and disulfo groups, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for research and industrial use.

Properties

CAS No.

72379-52-3

Molecular Formula

C38H25N4NaO6S2

Molecular Weight

720.8 g/mol

IUPAC Name

sodium;10,16-dianilino-13-phenyl-2-aza-13-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17(22),18,20-undecaene-8,18-disulfonate

InChI

InChI=1S/C38H26N4O6S2.Na/c43-49(44,45)33-20-10-18-27-35(33)29(39-24-12-4-1-5-13-24)22-31-37(27)41-38-28-19-11-21-34(50(46,47)48)36(28)30(40-25-14-6-2-7-15-25)23-32(38)42(31)26-16-8-3-9-17-26;/h1-23H,(H3,39,40,43,44,45,46,47,48);/q;+1/p-1

InChI Key

CPVWHNNASBZXKB-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=C(C4=C2C(=CC=C4)S(=O)(=O)[O-])N=C5C6=C(C(=CC=C6)S(=O)(=O)[O-])C(=CC5=[N+]3C7=CC=CC=C7)NC8=CC=CC=C8.[Na+]

Origin of Product

United States

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